molecular formula C9H14N4O2S2 B114771 Methyl 3-(((2-((diaminomethylidene)amino)thiazol-4-yl)methyl)sulfanyl)propanoate CAS No. 76824-14-1

Methyl 3-(((2-((diaminomethylidene)amino)thiazol-4-yl)methyl)sulfanyl)propanoate

Cat. No.: B114771
CAS No.: 76824-14-1
M. Wt: 274.4 g/mol
InChI Key: LNBNICMKLBBRMB-UHFFFAOYSA-N
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Description

Methyl 3-(((2-((diaminomethylidene)amino)thiazol-4-yl)methyl)sulfanyl)propanoate (CAS: 76824-16-3) is a thiazole-containing compound with the molecular formula C₈H₁₃N₅O₂S₂ and a molecular weight of 283.36 g/mol. Its structure features:

  • A thiazole ring substituted with a diaminomethylideneamino group at position 2.
  • A methylsulfanylpropanoate side chain linked to the thiazole's 4-position.

This compound is recognized as Famotidine Impurity D (EP) or Famotidine Related Compound D (USP), indicating its role as a degradation product or synthetic intermediate in the production of the histamine H₂-receptor antagonist Famotidine . Its primary application lies in pharmaceutical quality control as a reference standard.

Properties

IUPAC Name

methyl 3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2S2/c1-15-7(14)2-3-16-4-6-5-17-9(12-6)13-8(10)11/h5H,2-4H2,1H3,(H4,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBNICMKLBBRMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCSCC1=CSC(=N1)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10227645
Record name Methyl 3-(((2-((diaminomethylidene)amino)thiazol-4-yl)methyl)sulfanyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10227645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76824-14-1
Record name Famotidine impurity J [EP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076824141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-(((2-((diaminomethylidene)amino)thiazol-4-yl)methyl)sulfanyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10227645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 3-(((2-((DIAMINOMETHYLIDENE)AMINO)THIAZOL-4-YL)METHYL)SULFANYL)PROPANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CE161F8RV7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Traditional Alkylation-Esterification Approach

The primary synthetic route involves the alkylation of 2-((diaminomethylidene)amino)thiazol-4-ylmethanethiol with methyl 3-bromopropanoate. This method, derived from Famotidine synthesis protocols, proceeds via nucleophilic substitution where the thiol group attacks the electrophilic carbon of the bromoester. The reaction is typically conducted in a polar aprotic solvent such as dimethylformamide (DMF) at 0–5°C to minimize side reactions like oxidation or disulfide formation.

A key intermediate in this process is 3-(2-guanidinothiazol-4-yl-methylthio)propionitrile, which undergoes acid-catalyzed esterification. For example, treatment with dry HCl gas in a chloroform-methanol mixture (1:1 v/v) at 0–4°C facilitates the conversion of the nitrile group to the methyl ester. Neutralization with aqueous potassium carbonate yields the crude product, which is purified via extraction with chlorinated solvents. Early iterations of this method reported yields of 58.7%, though purity varied due to residual sulfamide byproducts.

Optimized One-Pot Synthesis

Recent advancements describe a one-pot method that combines alkylation and esterification steps, reducing purification bottlenecks. In this approach, 2-((diaminomethylidene)amino)thiazole-4-carbaldehyde is reacted with methyl 3-mercaptopropanoate in the presence of a reducing agent like sodium borohydride. The reaction proceeds in a methanol-DMF mixture at ambient temperature, achieving a 72% yield with >98% purity (HPLC). This method eliminates the need for isolating unstable intermediates, making it industrially scalable.

Critical Process Parameters and Optimization

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Comparative studies show that DMF outperforms tetrahydrofuran (THF) or acetonitrile due to its high polarity, which stabilizes the transition state during alkylation. However, DMF’s high boiling point complicates solvent removal, necessitating a switch to methanol for esterification. Maintaining temperatures below 5°C during HCl gas introduction is crucial to prevent epimerization of the guanidine group.

Catalytic Systems

Protonic acids like HCl remain the standard catalyst for esterification, but Lewis acids such as zinc chloride have shown promise in reducing reaction times. For instance, ZnCl2 (10 mol%) in methanol at 40°C completes esterification in 4 hours versus 24 hours with HCl. Despite this, HCl is preferred for large-scale production due to lower cost and easier handling.

Analytical Characterization and Quality Control

Structural Elucidation

The compound’s structure is confirmed via spectroscopic methods:

  • NMR : 1H^1H NMR (DMSO-d6) displays a singlet at δ 5.80 ppm for the thiazole C-H proton and a triplet at δ 3.60 ppm for the methyl ester group.

  • Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 274.4 ([M+H]+^+), consistent with the molecular formula C9H14N4O2S2.

Purity Profiling

HPLC analysis using a C18 column (mobile phase: 0.1% trifluoroacetic acid/acetonitrile) reveals a retention time of 6.8 minutes, with impurities (e.g., unreacted propionitrile) accounting for <0.5% in optimized batches.

Comparative Analysis of Synthetic Methods

Parameter Traditional Method One-Pot Method
Yield58.7%72%
Reaction Time48 hours12 hours
Purity (HPLC)95%98.5%
ScalabilityModerateHigh
Byproduct FormationSulfamide (3–5%)<0.5%

The one-pot method offers superior efficiency and purity, though it requires stringent control over reducing conditions to prevent over-reduction of the thiazole ring.

Industrial-Scale Production Challenges

Byproduct Management

The primary byproduct, 3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]sulfanyl]propanoic acid (Famotidine Impurity F), arises from ester hydrolysis during workup. Implementing a low-temperature quench (0–5°C) and rapid phase separation reduces acid formation to <1%.

Regulatory Considerations

As a Famotidine impurity, the compound must adhere to ICH Q3A/B guidelines, requiring stringent control of genotoxic impurities like residual alkylating agents. Current protocols specify limits of <10 ppm for methyl bromide, verified via GC-MS .

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester Group

The methyl ester moiety undergoes hydrolysis under acidic or alkaline conditions to form carboxylic acid derivatives. This reaction is critical in impurity profiling, as hydrolyzed products are common degradants in famotidine synthesis .

Reaction Conditions Product Source
Alkaline hydrolysis (e.g., NaOH)3-(((2-((diaminomethylidene)amino)thiazol-4-yl)methyl)sulfanyl)propanoic acidPharmaffiliates
Acidic hydrolysis (e.g., HCl)Same as above, with potential protonation of guanidine groupLGC Standards

The carboxylic acid derivative (C8H12N4O2S2, MW 260.34) is identified as Famotidine Acid Impurity in pharmaceutical contexts .

Oxidation of the Sulfanyl (-S-) Linker

The sulfanyl group is susceptible to oxidation, forming sulfoxide or sulfone derivatives. This reactivity is observed in structurally related compounds like Famotidine Impurity I (CID 3661696), where sulfinyl (-SO-) groups are present .

Oxidizing Agent Product Molecular Formula Source
H₂O₂ or mCPBA3-(((2-((diaminomethylidene)amino)thiazol-4-yl)methyl)sulfinyl)propanoateC9H14N4O3S2PubChem
Stronger oxidizersSulfone derivatives (-SO₂-)C9H14N4O4S2Pharmaffiliates

Sulfoxide formation is a key degradation pathway, impacting the compound’s stability under oxidative storage conditions .

Nucleophilic Substitution at the Thiazole Ring

The guanidine-substituted thiazole ring may participate in nucleophilic reactions, though direct evidence is limited. Structural analogs suggest potential reactivity at the:

  • C-2 position : Guanidine group (diaminomethylideneamino) acts as a strong base, facilitating proton exchange or coordination with metal ions .

  • C-4 position : Methylsulfanylpropanoate side chain could undergo displacement in the presence of nucleophiles (e.g., amines), though this is less documented .

Imidate Formation

Under ammonolytic conditions, the methyl ester can convert to an imidate intermediate. For example, Methyl 3-(((2-((diaminomethylidene)amino)thiazol-4-yl)methyl)sulfanyl)propanimidate (CID 12881442) is a reported derivative, formed via reaction with ammonia or primary amines .

Reagent Product Molecular Formula Source
NH₃ (anhydrous)Methyl 3-(((2-((diaminomethylidene)amino)thiazol-4-yl)methyl)sulfanyl)propanimidateC9H15N5OS2PubChem

This imidate is a precursor in famotidine analog synthesis, highlighting the ester’s versatility in derivatization .

Interaction with Sulfamoyl Groups

In related compounds, sulfamoyl (-SO₂NH₂) groups are introduced via reactions with sulfonating agents. For instance, 3-(((2-((diaminomethylidene)amino)thiazol-4-yl)methyl)sulfinyl)-N-sulfamoylpropanamide (CID 3661696) suggests sulfonation at the propanoate chain .

Thermal and Photolytic Degradation

While specific data is scarce, thermal stress likely accelerates hydrolysis and oxidation. Photolytic degradation could cleave the thiazole ring or sulfanyl linker, though this requires further study .

Key Findings Table

Reaction Type Key Product Conditions Relevance
Ester hydrolysisPropanoic acid derivativeAcidic/alkaline aqueous mediaImpurity profiling in pharmaceuticals
Sulfanyl oxidationSulfoxide (Impurity I) or sulfoneH₂O₂, mCPBAStability studies
Imidate formationPropanimidate intermediateAmmoniaSynthetic intermediate

Scientific Research Applications

Pharmaceutical Development

Methyl 3-(((2-((diaminomethylidene)amino)thiazol-4-yl)methyl)sulfanyl)propanoate has been primarily studied as an impurity in famotidine formulations. The presence of this compound can influence the efficacy and safety profiles of famotidine, a widely used medication for treating gastric ulcers and gastroesophageal reflux disease (GERD). Understanding its behavior in formulations aids in improving drug quality and patient safety.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit promising antimicrobial properties. Studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains. This positions the compound as a potential candidate for developing new antimicrobial agents.

Biochemical Pathway Studies

The compound has been utilized in studies exploring biochemical pathways involving sulfur-containing compounds. Its structural features allow researchers to investigate how modifications to the thiazole moiety can affect biological activity and interaction with target enzymes or receptors.

Drug Interaction Studies

Investigations into how this compound interacts with other pharmacological agents are ongoing. Such studies are crucial for understanding potential drug-drug interactions that could affect therapeutic outcomes.

Case Study 1: Formulation Stability

A study conducted on the stability of famotidine formulations revealed that the presence of this compound could lead to degradation products that affect drug potency over time. Researchers employed high-performance liquid chromatography (HPLC) to quantify these impurities and assess their impact on overall formulation stability.

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the potential for developing new antibiotics based on modifications to this core structure.

Case Study 3: Mechanistic Studies

A recent investigation into the mechanism of action of thiazole derivatives, including this compound), revealed insights into their interaction with specific enzymes involved in metabolic pathways. These findings could lead to novel therapeutic strategies targeting metabolic disorders.

Mechanism of Action

The mechanism of action of methyl 3-(((2-((diaminomethylidene)amino)thiazol-4-yl)methyl)sulfanyl)propanoate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation/blocking of receptors, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

3-[[[2-[(Diaminomethylene)amino]thiazol-4-yl]methyl]sulfanyl]propanamide

Molecular Formula: C₈H₁₃N₅OS₂
Key Differences:

  • Functional Group: The terminal methyl ester in the target compound is replaced with a primary amide (-CONH₂).
  • Application: Also a Famotidine-related impurity (e.g., Famotidine Related Compound C), highlighting the structural sensitivity of Famotidine synthesis pathways .

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)

Molecular Formula (Example): C₁₄H₁₅N₅O₆S
Key Differences:

  • Core Structure: Sulfonylurea herbicides feature a 1,3,5-triazine ring and sulfonylurea bridge, unlike the thiazole-diaminomethylidene system in the target compound.
  • Bioactivity: These compounds act as acetolactate synthase inhibitors in plants, contrasting with the antihistamine-related role of the target compound.
  • Functional Groups: The presence of methoxy and sulfonyl groups in herbicides confers herbicidal specificity, while the thiazole-sulfanyl motif in the target compound aligns with receptor-binding interactions in pharmaceuticals .

Methyl 3-[(6-nitro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]propanoate

Molecular Formula: C₁₉H₁₆N₄O₅S
Key Differences:

  • Core Structure: Incorporates a quinazolinone ring substituted with a nitro group and phenyl moiety, diverging from the simpler thiazole core.
  • Bioactivity: Quinazolinone derivatives are associated with anticancer or antimicrobial activity, driven by nitro and aromatic groups that enhance DNA intercalation or enzyme inhibition.
  • Sulfanyl Linkage: While both compounds share a sulfanylpropanoate chain, the quinazolinone’s extended aromatic system increases molecular weight and lipophilicity .

Comparative Data Table

Compound Name Molecular Formula Core Structure Functional Groups Primary Application Key Distinguishing Feature
Methyl 3-(((2-((diaminomethylidene)amino)thiazol-4-yl)methyl)sulfanyl)propanoate C₈H₁₃N₅O₂S₂ Thiazole Diaminomethylideneamino, methyl ester Pharmaceutical impurity standard Thiazole-ester linkage for receptor binding
3-[[[2-[(Diaminomethylene)amino]thiazol-4-yl]methyl]sulfanyl]propanamide C₈H₁₃N₅OS₂ Thiazole Diaminomethylideneamino, primary amide Pharmaceutical impurity standard Amide group enhances stability
Metsulfuron Methyl C₁₄H₁₅N₅O₆S 1,3,5-Triazine Sulfonylurea, methoxy Herbicide Triazine-sulfonylurea herbicidal activity
Methyl 3-[(6-nitro-4-oxo-3-phenylquinazolin-2-yl)sulfanyl]propanoate C₁₉H₁₆N₄O₅S Quinazolinone Nitro, phenyl, ketone Antimicrobial/Cancer research Nitro-aromatic system for DNA interaction

Physicochemical and Functional Insights

  • Solubility: The methyl ester in the target compound increases lipophilicity compared to the amide analog, affecting its solubility in aqueous media.
  • Stability: Ester groups are prone to hydrolysis under acidic/basic conditions, whereas amides and sulfonylureas exhibit greater hydrolytic resistance .
  • Bioactivity: The thiazole-diaminomethylidene motif in Famotidine-related compounds is critical for H₂-receptor antagonism, while structural variations (e.g., triazine, quinazolinone) redirect activity to herbicidal or cytotoxic pathways .

Biological Activity

Methyl 3-(((2-((diaminomethylidene)amino)thiazol-4-yl)methyl)sulfanyl)propanoate, also known as Famotidine Impurity D, is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C8H13N5O2S2
  • Molecular Weight : 259.35 g/mol
  • CAS Number : 76824-16-3
  • Structural Formula :
    NC N C CS C O N\text{NC N C CS C O N}

This compound exhibits several biological activities that can be attributed to its structural components:

  • Tyrosinase Inhibition : The compound has been shown to inhibit tyrosinase, an enzyme crucial for melanin production. This inhibition can be beneficial in treating hyperpigmentation disorders. Studies indicate that certain analogs of this compound exhibit significantly higher inhibitory effects compared to standard treatments like kojic acid .
  • Antioxidant Activity : The compound demonstrates antioxidant properties, which are essential for reducing oxidative stress in cells. This activity is linked to its ability to scavenge free radicals and reactive oxygen species (ROS), contributing to its potential in preventing oxidative damage in biological systems .

In Vitro Studies

In vitro studies have demonstrated the efficacy of this compound in various assays:

Assay Type Result Reference
Tyrosinase InhibitionIC50 values significantly lower than controls
Antioxidant ActivityComparable to positive controls in scavenging assays
CytotoxicityNon-cytotoxic at concentrations ≤20 µM

Case Studies

  • Melanin Production Inhibition :
    • A study evaluated the anti-melanogenic effects of the compound on B16F10 murine melanoma cells. Results showed a concentration-dependent decrease in melanin production, indicating its potential use in skin whitening products .
  • Cell Viability Assessment :
    • The cytotoxic effects were assessed using various concentrations of the compound over 48 and 72 hours. It was found that while some analogs exhibited significant cytotoxicity, this compound remained non-toxic at lower concentrations, making it a safer alternative for therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing Methyl 3-(((2-((diaminomethylidene)amino)thiazol-4-yl)methyl)sulfanyl)propanoate, and how can reaction yields be improved?

  • Methodological Answer : The synthesis involves condensation reactions between thiazole derivatives and sulfur-containing propanoate precursors. For example, analogous thiazole intermediates (e.g., 4-methyl-2-arylthiazole-5-carbaldehyde) can undergo reductive amination or thioether bond formation using NaBH4 in acetonitrile or methanol . Yield optimization requires controlling stoichiometry, temperature (e.g., 80°C for aromatic aldehyde reactions), and purification via recrystallization (e.g., methanol or propanol). Elemental analysis and NMR (e.g., <sup>1</sup>H/<sup>13</sup>C) are critical for verifying purity .

Q. Which analytical techniques are essential for structural elucidation of this compound, and how should spectral data be interpreted?

  • Methodological Answer :

  • NMR Spectroscopy : <sup>1</sup>H NMR identifies thiazole protons (δ 6.8–7.5 ppm) and sulfanyl methylene groups (δ 2.5–3.5 ppm). <sup>13</sup>C NMR confirms carbonyl (C=O, ~170 ppm) and thiourea (C=N, ~160 ppm) functionalities .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 274.36 (C9H14N4O2S2+) and fragmentation patterns (e.g., loss of –SCH2 or thiazole cleavage) .
  • X-ray Crystallography : For absolute configuration, single-crystal X-ray diffraction (as in related thiazole derivatives) resolves bond angles and dihedral angles, critical for stereochemical analysis .

Advanced Research Questions

Q. How does the thiazole ring’s electronic environment influence the stability and reactivity of this compound under varying pH conditions?

  • Methodological Answer :

  • pH-Dependent Stability Studies : Use UV-Vis spectrophotometry (e.g., 250–300 nm) to monitor degradation kinetics in buffers (pH 1–13). The diamino group’s protonation (pKa ~8–10) affects thiazole ring stability, with hydrolysis likely under acidic conditions .
  • DFT Calculations : Computational modeling (e.g., Gaussian 09) predicts electron density distribution and HOMO-LUMO gaps, correlating with experimental reactivity trends .

Q. What strategies resolve contradictions in spectral data when synthesizing structurally analogous thiazole derivatives?

  • Methodological Answer :

  • Cross-Validation : Combine <sup>1</sup>H-<sup>13</sup>C HSQC/HMBC NMR to assign ambiguous signals (e.g., overlapping methylene or thiazole protons) .
  • Isotopic Labeling : Introduce deuterated reagents (e.g., CD3OD) to track proton exchange or tautomerization in diamino groups .
  • Crystallographic Refinement : When NMR is inconclusive, resolve stereoisomerism via X-ray crystallography, as demonstrated for methyl quinazolinone derivatives .

Q. How can trace impurities of this compound be quantified in Famotidine formulations, and what validation parameters are critical for regulatory compliance?

  • Methodological Answer :

  • HPLC-UV/LC-MS : Use a C18 column (5 µm, 250 × 4.6 mm) with mobile phase (acetonitrile:0.1% TFA, 70:30 v/v). Validate linearity (1–100 µg/mL), LOD/LOQ (<1 µg/mL), and precision (%RSD <2%) per ICH guidelines .
  • Forced Degradation Studies : Expose samples to heat (60°C), light (1.2 million lux·hr), and oxidative stress (H2O2) to identify degradation pathways and validate method specificity .

Mechanistic and Functional Studies

Q. What role does the sulfanyl (–S–) linker play in the compound’s interaction with biological targets, such as H2 receptors or microbial enzymes?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with H2 receptor active sites (PDB: 4K7Y). The –S– linker enhances hydrophobic interactions, while the thiazole ring participates in π-π stacking .
  • Enzyme Inhibition Assays : Test antimycobacterial activity via microbroth dilution (MIC against M. tuberculosis H37Rv). Compare IC50 values with/without –S– modification to assess functional contributions .

Q. How does the compound’s logP and solubility profile impact its pharmacokinetic behavior in preclinical models?

  • Methodological Answer :

  • Solubility Studies : Use shake-flask method in PBS (pH 7.4) and simulated gastric fluid. LogP (~2.5) predicts moderate lipophilicity, requiring formulation aids (e.g., DMSO:Tween 80:Saline = 10:5:85) for in vivo administration .
  • Permeability Assays : Perform Caco-2 cell monolayer studies (Papp >1 × 10<sup>−6</sup> cm/s) to assess intestinal absorption potential .

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